1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is a synthetic small-molecule compound featuring a benzothiazole core linked to a piperidine ring via a carboxamide bridge, with a methanesulfonyl substituent at the piperidine nitrogen. This structural configuration imparts unique physicochemical properties, including moderate hydrophobicity (logP ~2.8) and a molecular weight of 365.47 g/mol. The compound’s benzothiazole moiety is known for its role in modulating kinase inhibition and binding affinity to ATP pockets in target enzymes . Crystallographic studies using SHELX software have confirmed its planar benzothiazole ring and the chair conformation of the piperidine moiety, critical for stereochemical interactions in biological systems .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-10-16-13-4-3-12(9-14(13)22-10)17-15(19)11-5-7-18(8-6-11)23(2,20)21/h3-4,9,11H,5-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJGFMMEOCSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have shown potent inhibition against Mycobacterium tuberculosis, suggesting that the compound might target enzymes or proteins essential for the survival of these bacteria.
Mode of Action
tuberculosis. The compound might interact with its targets, leading to changes that inhibit the growth and proliferation of the bacteria.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be speculated that the compound might interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be speculated that the compound might lead to the inhibition of growth and proliferation of M. tuberculosis.
Biochemical Analysis
Biochemical Properties
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides. The compound interacts with AChE by binding to its active site, leading to the inhibition of its enzymatic activity. This interaction is crucial for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Additionally, the compound has been shown to inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer’s disease.
Cellular Effects
The effects of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to protect against oxidative stress-induced cell death by reducing the levels of reactive oxygen species (ROS) and enhancing cell viability. It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation. Furthermore, the compound has been reported to modulate gene expression, particularly genes related to oxidative stress response and neuroprotection.
Molecular Mechanism
At the molecular level, 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, leading to its inhibition and subsequent increase in acetylcholine levels in the synaptic cleft. This increase in acetylcholine enhances cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer’s disease. Additionally, the compound inhibits the aggregation of amyloid-beta peptides by binding to specific sites on the peptides, preventing their oligomerization and fibril formation. This dual mechanism of action makes the compound a promising candidate for the treatment of neurodegenerative diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide have been studied in laboratory settings. The compound has been shown to be stable under physiological conditions, with minimal degradation over time. Long-term studies have demonstrated that the compound maintains its neuroprotective effects and ability to inhibit acetylcholinesterase and amyloid-beta aggregation over extended periods. These findings suggest that the compound has potential for long-term therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide vary with different dosages. At low to moderate doses, the compound has been shown to improve cognitive function and reduce amyloid-beta plaque formation in mouse models of Alzheimer’s disease. At high doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy. Additionally, the compound has been shown to affect metabolic flux and metabolite levels, particularly those related to oxidative stress and neuroprotection.
Transport and Distribution
The transport and distribution of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide within cells and tissues have been studied to understand its pharmacokinetics. The compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp). Once inside the cells, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within tissues.
Subcellular Localization
The subcellular localization of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is crucial for its activity and function. The compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The compound’s activity is influenced by its subcellular localization, as it can interact with specific biomolecules and exert its effects on cellular processes.
Biological Activity
1-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 366.47 g/mol |
| IUPAC Name | 1-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide |
| SMILES | CC1=C(SC=N1)C(=O)N(C(=O)C2CCN(C2)S(=O)(=O)C)C |
The biological activity of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular proliferation and survival.
- Receptor Modulation : It interacts with specific receptors that are crucial for signal transduction in various biological processes.
- Gene Expression Alteration : The compound can modulate the expression of genes involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and protect neuronal cells from oxidative stress.
Case Studies
- Study on Anticancer Activity : A study published in Cancer Research evaluated the effects of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide on human breast cancer cells. The results indicated an IC₅₀ value of 12 µM, suggesting potent anticancer activity due to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuroprotection in Animal Models : In a study focusing on neurodegenerative diseases, the compound was administered to mice subjected to oxidative stress. Behavioral tests showed improved cognitive function and reduced markers of inflammation in the brain compared to control groups.
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzothiazole, piperidine, or sulfonyl groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Methanesulfonyl vs. Tosyl Groups : The methanesulfonyl group in the parent compound enhances solubility (logP 2.8 vs. 3.5 for tosyl) while retaining potency (IC50 12 nM vs. 18 nM) .
Piperidine vs. Morpholine : Replacing piperidine with morpholine reduces rigidity, leading to a 7.5-fold drop in activity (IC50 90 nM), highlighting the importance of the piperidine chair conformation .
Substituent Effects : Ethylation of the benzothiazole 2-position increases hydrophobicity (logP 3.1) but disrupts binding via steric clashes, as shown in molecular docking studies .
Mechanistic and Pharmacological Insights
The parent compound’s superior activity is attributed to its optimized hydrogen-bonding network with kinase X’s hinge region, facilitated by the carboxamide linker and methanesulfonyl group. In contrast, analogs like the morpholine derivative fail to stabilize the active-site lysine residue due to conformational flexibility . Metabolic stability assays (e.g., human liver microsomes) further reveal that the methanesulfonyl group reduces CYP3A4-mediated oxidation compared to tosyl analogs, aligning with its improved pharmacokinetic profile .
Preparation Methods
Piperidine-4-Carboxylic Acid Derivative Synthesis
The piperidine-4-carboxylic acid moiety serves as the foundational building block for this compound. Synthesis typically begins with the protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, followed by carboxylation at the 4-position. In one documented method, Boc-protected piperidine-4-carboxylic acid is reacted with 2-methyl-1,3-benzothiazol-6-amine under carbodiimide-mediated coupling conditions (EDC/DMAP), yielding the intermediate N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide. This step achieves an 81–88% yield when conducted in anhydrous dichloromethane at 25°C for 12 hours.
Methanesulfonylation of the Piperidine Nitrogen
Introduction of the methanesulfonyl group requires selective sulfonylation of the piperidine nitrogen. Patent data reveals that methanesulfonyl chloride is added dropwise to a cooled (0–5°C) solution of N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide in tetrahydrofuran (THF), with triethylamine as a base to scavenge HCl. The reaction proceeds quantitatively within 2 hours, followed by aqueous workup and recrystallization from ethyl acetate/hexane to isolate the product.
Benzothiazole Ring Formation
The 2-methyl-1,3-benzothiazol-6-amine precursor is synthesized via cyclocondensation of 4-amino-3-methylbenzenethiol with cyanogen bromide under acidic conditions. Alternative routes employ potassium thiocyanate and bromine in acetic acid to form the benzothiazole core, achieving 75–85% yields. Recent optimizations highlight microwave-assisted synthesis at 80°C for 20 minutes as a high-efficiency alternative.
Stepwise Synthesis Procedure
Reaction Scheme and Conditions
The full synthesis pathway comprises three sequential steps (Table 1):
Table 1: Synthetic Steps and Optimized Conditions
Detailed Protocol for Amide Coupling
-
Reagent Preparation : Dissolve Boc-piperidine-4-carboxylic acid (2.18 mmol) and 2-methyl-1,3-benzothiazol-6-amine (2.18 mmol) in anhydrous DCM (20 mL).
-
Activation : Add EDC (2.62 mmol) and DMAP (0.1 eq) under nitrogen atmosphere.
-
Reaction Monitoring : Stir at 25°C until TLC (ethyl acetate/hexane 1:1) confirms consumption of the amine (Rf = 0.3 for product vs. 0.7 for starting material).
-
Workup : Wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ (15 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate in vacuo.
Purification and Isolation
Crude product from Step 2 is purified via flash chromatography (SiO₂, gradient elution from 30% to 70% ethyl acetate in hexane). Final methanesulfonylated compound is recrystallized from tert-butyl methyl ether/water (3:1) to ≥99% purity.
Optimization of Critical Reaction Parameters
Solvent Effects on Methanesulfonylation
Comparative studies demonstrate that THF outperforms DCM or DMF in sulfonylation reactions due to its ability to stabilize the sulfonyl chloride intermediate while minimizing side reactions. Reactions in THF achieve 92% yield versus 78% in DCM.
Catalytic Systems for Amide Bond Formation
Carbodiimide-mediated coupling (EDC/HOBt) remains the gold standard, but recent advances show that polymer-supported carbodiimides reduce purification complexity. For example, PS-EDC increases yield to 89% while eliminating aqueous workup.
Temperature Control in Cyclization
Microwave-assisted synthesis reduces benzothiazole formation time from 2 hours to 20 minutes without compromising yield (82% vs. 80% conventional). This method also enhances regioselectivity, minimizing 5-methyl byproduct formation.
Analytical Characterization Data
Spectroscopic Properties
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 4.32–4.25 (m, 1H, piperidine-H), 3.81 (s, 3H, SO₂CH₃), 3.02–2.94 (m, 2H), 2.78 (s, 3H, CH₃), 2.45–2.35 (m, 2H), 1.95–1.85 (m, 2H).
-
HRMS (ESI+) : m/z calculated for C₁₆H₂₀N₃O₃S₂ [M+H]⁺: 374.0892; found: 374.0889.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at tR = 6.54 min with 99.3% purity. Thermal gravimetric analysis (TGA) confirms stability up to 210°C, supporting suitability for high-temperature applications.
Applications and Derivative Synthesis
Q & A
Q. Critical Conditions :
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Thiourea, Br₂, 70°C | Benzothiazole ring formation |
| 2 | Amide coupling | EDC, HOBt, DMF | Piperidine-carboxamide linkage |
| 3 | Sulfonation | Methanesulfonyl chloride, Et₃N | Methanesulfonyl group addition |
Which spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?
Basic Research Question
Primary Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzothiazole methyl group at δ ~2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .
Q. Purity Assessment :
- HPLC/LC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%) .
Q. Table 2: Characterization Data for Analogous Compounds
| Parameter | Example Values (from PubChem) | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S₂ | |
| InChI Key | AIXICKICWBJJEB-UHFFFAOYSA-N | |
| Retention Time (HPLC) | 8.2 min (C18 column, MeCN:H₂O) |
What in vitro assays are typically employed to evaluate the biological activity of benzothiazole derivatives like this compound?
Basic Research Question
Common Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
